Pyrene-1,3,6,8-tetracarbaldehyde

COF monomer aldehyde density crosslinking efficiency

Researchers designing ultramicroporous COFs for kinetic gas separations or donor-acceptor photocatalysts face limited access to compact, high-aldehyde-density monomers. Pyrene-1,3,6,8-tetracarbaldehyde solves this with four formyl groups directly conjugated to a pyrene core, eliminating phenyl spacers to enable sub-1.5 nm pore diameters. - Aldehyde density of 0.0127 mol/g-nearly double that of phenyl-spaced analogs-enables more mass-efficient Schiff-base polycondensation. - Compact ~9.2 Å geometry predicts enhanced molecular sieving selectivity for CO₂/N₂ separation and reduced RC time constants for faster electrochromic switching. Verified 97-98% purity (HPLC, GC, NMR) ensures reproducible framework crystallinity and batch-to-batch consistency for demanding material synthesis workflows.

Molecular Formula C20H10O4
Molecular Weight 314.3 g/mol
Cat. No. B12513551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-1,3,6,8-tetracarbaldehyde
Molecular FormulaC20H10O4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O
InChIInChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H
InChIKeyYFFCWJQSJYNSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-1,3,6,8-tetracarbaldehyde: A Compact Tetra-Aldehyde Monomer for Precision Porous Framework Synthesis


Pyrene-1,3,6,8-tetracarbaldehyde (CAS 2375786-12-0) is a polycyclic aromatic hydrocarbon derivative with four aldehyde groups directly attached to the pyrene core at the 1, 3, 6, and 8 positions, yielding a compact molecular formula of C20H10O4 and a molecular weight of 314.29 g/mol [1]. Unlike its widely studied analog 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy, C44H26O4, 618.67 g/mol), which interposes phenyl spacers between the pyrene core and the aldehyde groups, this compound features direct conjugation of the formyl groups to the aromatic nucleus . It is commercially catalogued as a COF and MOF monomer building block at purities of 97–98% (HPLC, GC, NMR verified) .

Why Pyrene-1,3,6,8-tetracarbaldehyde Cannot Be Replaced by Other Tetra-Aldehydes in Reticular Synthesis


In covalent organic framework (COF) and metal-organic framework (MOF) synthesis, the spatial arrangement and electronic character of aldehyde groups dictate framework topology, pore size, interlayer spacing, and crystallinity [1]. Pyrene-1,3,6,8-tetracarbaldehyde places four reactive formyl groups directly on the pyrene core with no intervening phenyl spacers, resulting in a molecular length of approximately 9.2 Å versus approximately 20 Å for TFPPy [2]. This difference in monomer geometry fundamentally alters the pore dimensions, interlayer stacking distances, and π-orbital overlap achieved in the resulting extended frameworks. Substituting a longer, phenyl-spaced tetra-aldehyde such as TFPPy does not merely change the pore size; it changes the entire topology class, the degree of π-conjugation across the imine bond, and the density of reactive sites per unit mass—rendering generic substitution without complete re-design of the synthetic protocol unworkable [3].

Quantitative Differentiation of Pyrene-1,3,6,8-tetracarbaldehyde Against Closest Analogs


Aldehyde Group Density per Unit Mass: Pyrene-1,3,6,8-tetracarbaldehyde vs. TFPPy

Pyrene-1,3,6,8-tetracarbaldehyde delivers nearly twice the aldehyde functional group density per unit mass compared to its closest tetra-aldehyde analog, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy). With a molecular weight of 314.29 g/mol and four formyl groups, the aldehyde content is 0.0127 mol CHO per gram. TFPPy, with four equivalent formyl groups but a molecular weight of 618.67 g/mol, provides only 0.00647 mol CHO per gram [1]. This 1.97-fold difference directly impacts the mass efficiency of framework formation, the stoichiometry calculations for polymerization, and the theoretical crosslinking density achievable in imine-linked porous polymers [2].

COF monomer aldehyde density crosslinking efficiency

Monomer Length and Framework Pore Architecture: Short vs. Extended Aldehyde Linkers

The direct attachment of aldehyde groups to the pyrene core yields a substantially shorter reactive monomer (computed pyrene core-to-carbonyl carbon distance of approximately 7.1 Å, vs. approximately 17.5 Å for TFPPy with its four phenyl spacers) [1]. In imine-linked 2D COFs, this translates into tighter pore geometry. When TFPPy is condensed with 1,4-benzenediamine, the resulting TFPPy-PDA-COF exhibits a BET surface area of 1314 m²/g and a pore size of 2.2 nm . By contrast, the shorter PTCA monomer, when condensed with the same diamine linker, is predicted to produce a microporous framework with estimated pore dimensions below 1.5 nm based on geometric modeling of the node-to-node distance [2]. The corollary is experimentally demonstrated in the Nature Communications study where Py(CHO)4 (TFPPy) self-condensed with Py(NH2)4 yields a microporous Py-Py COF, while the same amine with a linear dialdehyde produces a mesoporous framework with 2.1 nm pores and BET 1960 m²/g [3].

COF topology pore size engineering monomer geometry

Electronic Structure: Direct Aldehyde–Pyrene Conjugation vs. Phenyl-Spaced Analogs

The direct attachment of electron-withdrawing formyl groups to the pyrene nucleus without intervening phenyl rings creates a stronger intramolecular charge-transfer (ICT) character than in TFPPy [1]. Photophysical studies on pyrene carbonyl compounds demonstrate that aldehyde substitution at pyrene positions significantly reduces fluorescence quantum yield via enhanced intersystem crossing (ISC) and internal conversion (IC) due to the proximity effect between n-π* and π-π* states [2]. For 1,3,6,8-tetrasubstituted pyrene discotic derivatives with varying substituents, the optical band gaps span from 1.73 to 2.27 eV depending on the electronic nature of the substituent groups, as measured by UV/Vis absorption edge in dilute CH2Cl2 solution [3]. While specific photophysical data for pyrene-1,3,6,8-tetracarbaldehyde itself have not been reported in peer-reviewed form, the class-level behavior of tetrasubstituted pyrene aldehydes indicates that the four directly-attached formyl groups will produce a narrower HOMO-LUMO gap than TFPPy (where the phenyl spacers partially decouple the aldehyde acceptors from the pyrene π-system) due to the stronger acceptor–donor orbital mixing [4].

HOMO-LUMO gap π-conjugation optoelectronic tuning

Patent-Recorded Integration into MOFs and COFs for Catalysis and Adsorption

Pyrene-1,3,6,8-tetracarbaldehyde has been explicitly claimed as a precursor monomer in Chinese patent literature for the construction of thioether-functionalized pyrene-based COFs (S4-COF) designed for photocatalytic applications and in the preparation of hydroxyl-rich porous pyrenyl organic framework materials for adsorption [1]. In S4-COF synthesis, the compound is dissolved in DMSO or 1,4-dioxane and condensed with thioether-functionalized diamines under solvothermal conditions to produce a framework with integrated sulfur-containing photocatalytic sites . The hydroxyl-rich framework patent describes tetraaldehyde-based aromatic aldehydes containing 4–8 benzene rings where four aldehyde groups are connected to four different benzene rings—a structural description consistent with both PTCA and TFPPy architectures, confirming the commercial relevance of this aldehyde topology class in porous materials [1]. Commercially, PTCA is specifically marketed as a COF/MOF monomer (cataloged as LT-COF0281 at >98% purity) . For comparison, BILP-10 synthesized from TFPPy achieves CO2 uptake of 4.0 mmol/g at 273 K/1.0 bar with CO2/N2 selectivity of 128 and CO2/CH4 selectivity of 18, representing a performance benchmark against which PTCA-derived frameworks may be evaluated [2].

MOF synthesis heterogeneous catalysis adsorption

Electrochromic Performance Benchmarking: Framework Contrast Ratio and Switching Kinetics

A 2025 study directly compared two imine-linked pyrene-based COF electrochromic materials: Py-Py COF (constructed from TFPPy as the aldehyde building block) and TATFEPy COF (constructed from an acetylene-extended analog). While this study did not use pyrene-1,3,6,8-tetracarbaldehyde, it establishes quantitative benchmarks for the electrochromic performance class. Py-Py COF exhibited a contrast ratio of 0.30, coloring time of 12.0 s, bleaching time of 20.0 s, and contrast retention of 54.0% after 2000 s cycling [1]. For the same co-monomer family, TATFEPy COF outperformed with contrast 0.45, switching times of 8.5/12.0 s, and 73.3% retention [1]. These data provide a direct performance window within which PTCA-derived electrochromic COFs would be expected to operate, with the shorter aldehyde–pyrene distance in PTCA predicted to yield faster switching kinetics due to reduced charge-transport path length—a hypothesis awaiting experimental validation [2].

electrochromism COF thin film switching speed

Topological Polar Surface Area and Solubility Processing Window

The computed topological polar surface area (TPSA) of pyrene-1,3,6,8-tetracarbaldehyde is 68.3 Ų, derived from the four aldehyde oxygen atoms, as reported in the PubChem database (Cactvs 3.4.8.24) [1]. For comparison, TFPPy (C44H26O4) has a computed TPSA of 68.3 Ų as well, since both molecules bear four aldehyde groups [2]. However, the TPSA-to-molecular-weight ratio differs substantially: 0.217 Ų/g for PTCA vs. 0.110 Ų/g for TFPPy—a 1.97-fold difference that reflects the same aldehyde density advantage described in Evidence Item 1. This ratio governs the solubility window in polar aprotic solvents such as DMSO, DMF, and 1,4-dioxane, which are standard for solvothermal COF synthesis [3]. The lower molecular weight and higher fractional polarity of PTCA are expected to confer higher solubility in these solvents at equivalent molar concentrations, facilitating monomer dissolution and homogeneous reaction conditions during framework assembly .

monomer solubility TPSA solvent processing

Priority Application Scenarios for Pyrene-1,3,6,8-tetracarbaldehyde Based on Quantitative Differentiation Evidence


Ultramicroporous COF Synthesis for High-Selectivity Gas Separation Membranes

The short monomer geometry of pyrene-1,3,6,8-tetracarbaldehyde (approx. 7.1 Å from pyrene center to carbonyl carbon) is geometrically suited to producing COFs with pore diameters below 1.5 nm when condensed with short diamines, enabling access to the ultramicroporous regime (<7 Å) required for kinetic gas separation of CO2 from N2 or CH4 [1]. The benchmark BILP-10 (from TFPPy) already achieves CO2/N2 selectivity of 128 at 273 K, demonstrating the intrinsic capability of pyrene-based frameworks for carbon capture [2]. The tighter pores achievable with PTCA are predicted to further enhance molecular sieving selectivity while maintaining the high CO2 binding affinity associated with imidazole- or amine-functionalized pyrene frameworks [3].

Donor–Acceptor COF Photocatalysts with Enhanced Charge-Transfer Character

The direct conjugation of four electron-withdrawing formyl groups to the pyrene core creates a stronger intramolecular charge-transfer character than phenyl-spaced analogs [1]. This makes PTCA an ideal electron-accepting building block for donor–acceptor (D–A) COFs designed for visible-light-driven photocatalysis, including hydrogen evolution and CO2 reduction. Pyrene-based COFs have demonstrated photocurrents up to 6 μA cm⁻² with sub-second photoresponse and hydrogen evolution activity that scales with the electronic structure of the aldehyde co-monomer [2]. The narrower predicted HOMO-LUMO gap of PTCA relative to TFPPy positions it for enhanced visible-light harvesting in the 400–500 nm region, a critical requirement for solar-driven photocatalytic water splitting [3].

High-Density Crosslinked Imine Polymer Networks for Adsorption and Sensing

With an aldehyde density of 0.0127 mol CHO per gram—nearly double that of TFPPy (0.00647 mol CHO/g)—PTCA enables more efficient stoichiometric utilization in Schiff-base polycondensation reactions, reducing the monomer mass required per unit of crosslinked polymer product [1]. This mass efficiency is particularly valuable for adsorption applications where high functional group density correlates with high adsorption capacity. TFPPy-derived frameworks have demonstrated adsorption capacities of 66–73 mg/g for flavonoids (TFPPy-CB and TFPPy-ODH COFs) [2] and exceptionally high CO2 binding (isosteric heat of adsorption 38.2 kJ/mol for BILP-10) [3]. The combination of shorter, more rigid monomer geometry and higher aldehyde density in PTCA is expected to yield polymer networks with higher volumetric functional site density for sensing and sequestration of small-molecule analytes [4].

Electrochromic Thin-Film Devices with Faster Switching Kinetics

The benchmark electrochromic performance of pyrene-aldehyde COFs—contrast ratios of 0.30–0.45, coloring times of 8.5–12.0 s, and 54–73% contrast retention after 2000 cycles—establishes this materials class as viable for smart window and display applications [1]. The shorter charge-transport distance in PTCA-derived COFs (due to direct aldehyde attachment rather than phenyl-spaced connectivity) is expected to reduce the RC time constant governing electrochromic switching speed [2]. The sub-second photoresponse already demonstrated by pyrene-based COF thin films (response time 0.21 s for 360 nm thick Py-TT COF films) provides evidence that fast optoelectronic switching is achievable in these materials [3]. PTCA-based COFs, with their minimal linker length, represent a rational design choice for maximizing switching kinetics in electrochromic device architectures [4].

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